![molecular formula C15H9F3N2O B2799567 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL CAS No. 1264037-81-1](/img/structure/B2799567.png)

2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

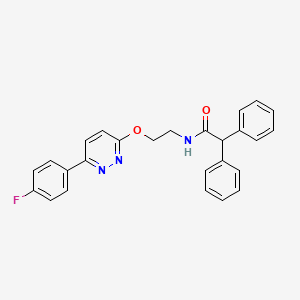

2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL is a chemical compound with the molecular formula C15H9F3N2O and a molecular weight of 290.24 . It is a powder at room temperature .

Synthesis Analysis

Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In the Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate were chosen as substrates .Molecular Structure Analysis

The InChI code for 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL is 1S/C15H9F3N2O/c16-15(17,18)11-7-3-1-5-9(11)13-19-12-8-4-2-6-10(12)14(21)20-13/h1-8H,(H,19,20,21) .Chemical Reactions Analysis

Quinazoline derivatives have been involved in various chemical reactions, including Aza-Diels-Alder reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical And Chemical Properties Analysis

2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL is a powder at room temperature . Its molecular weight is 290.24 .Applications De Recherche Scientifique

Synthesis and Pharmacological Investigations :

- Quinazolinone derivatives, including those with trifluoromethylphenyl groups, have been synthesized and assessed for their pharmacological properties. These compounds show promising analgesic, anti-inflammatory, and antimicrobial activities. A particular compound, 2-phenyl-3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl)quinazolin-4(3H)-one, was identified as highly active (Saravanan, Alagarsamy, & Kumar, 2014).

Antioxidant Properties :

- Quinazolinones, including 2-substituted variants, have been evaluated for their antioxidant properties. The presence of specific substituents, such as hydroxyl groups, enhances their antioxidant activity. Certain derivatives also demonstrate metal-chelating properties, adding to their potential therapeutic applications (Mravljak, Slavec, Hrast, & Sova, 2021).

Antimicrobial and Anti-inflammatory Activities :

- Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have been synthesized, showing significant antimicrobial activities. Some of these compounds outperform commercial bactericides and fungicides, highlighting their potential in addressing microbial resistance (Yan et al., 2016).

Cytotoxicity and Inhibition of Tubulin Polymerization :

- Research on 2-phenyl-4-quinazolinones has demonstrated their potential as anticancer agents. Some compounds within this class exhibit significant cytotoxicity against human tumor cell lines and inhibit tubulin polymerization, a key process in cell division (Hour et al., 2000).

Anticonvulsant and Antidepressant Agents :

- Certain quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant and antidepressant activities. This includes the development of compounds that demonstrate promising results in reducing seizure attacks and depressive symptoms (Amir, Ali, & Hassan, 2013).

Orientations Futures

Quinazoline derivatives have drawn immense attention due to their significant biological activities . They have been used in the treatment of various diseases and have shown a broad range of medicinal activities . Therefore, the future directions of 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL could involve further exploration of its biological activities and potential therapeutic applications.

Propriétés

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O/c16-15(17,18)11-7-3-1-5-9(11)13-19-12-8-4-2-6-10(12)14(21)20-13/h1-8H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYVBBVHPPVOSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B2799487.png)

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2799495.png)

![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2799496.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2799505.png)